2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiazolidine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperazine and thiazolidine intermediates, followed by their coupling with the pyrido[1,2-a]pyrimidin-4-one core. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiazolidine rings allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Known for its buffering properties in biological systems.
4-(4-methylpiperazin-1-yl)benzenamine: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C26H35N5O3S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5E)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H35N5O3S2/c1-2-3-4-5-6-8-12-31-25(34)21(36-26(31)35)19-20-23(29-15-13-28(14-16-29)17-18-32)27-22-10-7-9-11-30(22)24(20)33/h7,9-11,19,32H,2-6,8,12-18H2,1H3/b21-19+ |
InChI Key |
AFHOBNFLQRBJCA-XUTLUUPISA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C\C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
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